![molecular formula C9H7F3O2 B1456272 4-(2,2,2-Trifluoroethyl)benzoic acid CAS No. 1176282-86-2](/img/structure/B1456272.png)
4-(2,2,2-Trifluoroethyl)benzoic acid
Overview
Description
“4-(2,2,2-Trifluoroethyl)benzoic acid” is a chemical compound . It is a derivative of benzoic acid, which is a common preservative . The compound has a molecular weight of 204.15 .
Molecular Structure Analysis
The molecular formula of “4-(2,2,2-Trifluoroethyl)benzoic acid” is C9H7F3O2 . It contains a trifluoroethyl group attached to the fourth carbon of the benzoic acid ring .Physical And Chemical Properties Analysis
“4-(2,2,2-Trifluoroethyl)benzoic acid” is a powder . . The storage temperature is room temperature .Scientific Research Applications
Synthesis of Bioactive Molecules
This compound is used in the synthesis of various bioactive molecules. Its trifluoroethyl group can improve the biological activity and stability of pharmaceuticals .
Development of Photolabile Protecting Groups
The trifluoromethyl group in this compound makes it an excellent candidate for creating photolabile protecting groups, which are useful in photochemical studies .
Material Science
In material science, 4-(2,2,2-Trifluoroethyl)benzoic acid can be used to modify the surface properties of materials, imparting them with unique characteristics like hydrophobicity or resistance to degradation .
Analytical Chemistry
As an internal standard, this compound aids in the ultra-trace analysis of fluorinated aromatic carboxylic acids by GC/MS methods, enhancing the accuracy of analytical results .
Photoaffinity Labeling
It serves as a photoreactive moiety in photoaffinity labeling, which is a method used to study protein interactions and receptor identification in biological systems .
Organic Synthesis
4-(2,2,2-Trifluoroethyl)benzoic acid: is involved in the synthesis of complex organic molecules, where its benzoic acid moiety acts as a building block for various chemical reactions .
Drug Design
The compound’s unique structure is utilized in drug design, especially in the creation of drugs that require a trifluoromethyl group to enhance their pharmacokinetic properties .
Chemical Research
Researchers use this acid in chemical research to explore new synthetic pathways and reactions, contributing to the advancement of organic chemistry .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye damage, and specific target organ toxicity through prolonged or repeated exposure if inhaled . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and wearing protective gloves, eye protection, and face protection .
Mechanism of Action
Target of Action
It is known that this compound belongs to the class of organic compounds known as phenylalanine and derivatives . These compounds are involved in various biochemical reactions in the body, suggesting that 4-(2,2,2-Trifluoroethyl)benzoic acid may interact with proteins or enzymes that metabolize phenylalanine or its derivatives.
Mode of Action
It has been used in the synthesis of trifluoroethyl 3,2′-spirooxindole γ-lactams through a [2 + 3] annulation reaction . This suggests that 4-(2,2,2-Trifluoroethyl)benzoic acid may interact with its targets by participating in chemical reactions that lead to the formation of new compounds.
Biochemical Pathways
Given its involvement in the synthesis of trifluoroethyl 3,2′-spirooxindole γ-lactams , it may influence pathways related to the metabolism of these compounds.
Result of Action
Its role in the synthesis of trifluoroethyl 3,2′-spirooxindole γ-lactams suggests that it may contribute to the formation of these compounds, which could have various effects at the molecular and cellular levels .
properties
IUPAC Name |
4-(2,2,2-trifluoroethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c10-9(11,12)5-6-1-3-7(4-2-6)8(13)14/h1-4H,5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFXVWBKGITFDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1176282-86-2 | |
Record name | 4-(2,2,2-trifluoroethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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